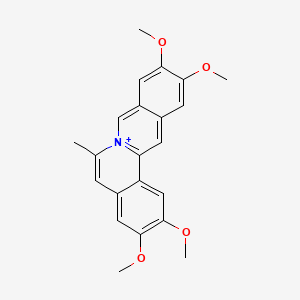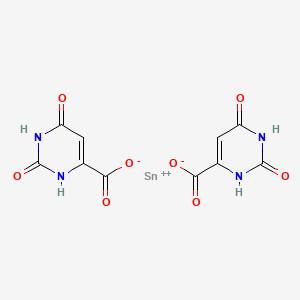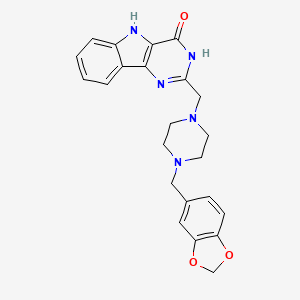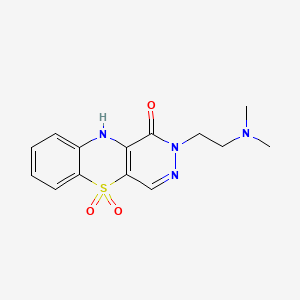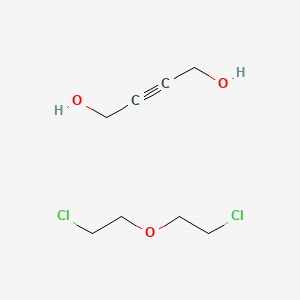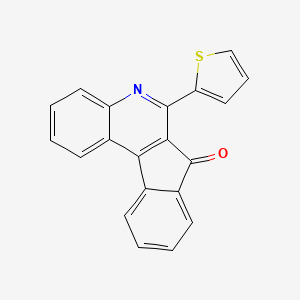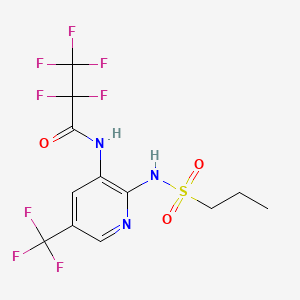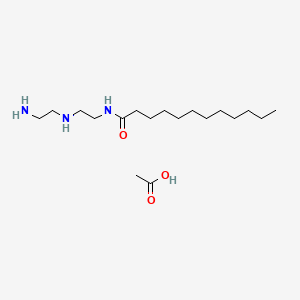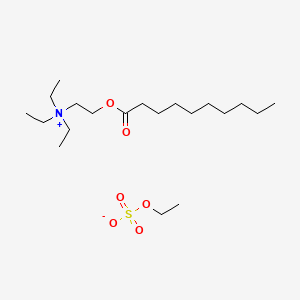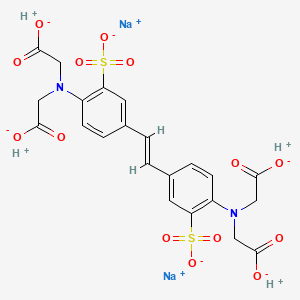
Disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate typically involves the reaction of vinylenebis((3-sulphonato-1,4-phenylene)nitrilo) with sodium acetate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified using crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form stable complexes with metal ions, facilitating various analytical and synthetic processes.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its multiple functional groups, which can coordinate with the metal centers. This chelation process can influence various biochemical and chemical pathways, making the compound useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in similar applications.
Uniqueness
Disodium tetrahydrogen (vinylenebis((3-sulphonato-1,4-phenylene)nitrilo))tetraacetate is unique due to its specific structure, which provides enhanced stability and selectivity in metal ion binding compared to other chelating agents. Its ability to form strong complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications.
Propiedades
Número CAS |
3983-25-3 |
|---|---|
Fórmula molecular |
C22H20N2Na2O14S2 |
Peso molecular |
646.5 g/mol |
Nombre IUPAC |
disodium;2-[4-[(E)-2-[4-[bis(carboxylatomethyl)amino]-3-sulfonatophenyl]ethenyl]-N-(carboxylatomethyl)-2-sulfonatoanilino]acetate;hydron |
InChI |
InChI=1S/C22H22N2O14S2.2Na/c25-19(26)9-23(10-20(27)28)15-5-3-13(7-17(15)39(33,34)35)1-2-14-4-6-16(18(8-14)40(36,37)38)24(11-21(29)30)12-22(31)32;;/h1-8H,9-12H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b2-1+;; |
Clave InChI |
FWNNOOAAVQICEB-SEPHDYHBSA-L |
SMILES isomérico |
[H+].[H+].[H+].[H+].C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)N(CC(=O)[O-])CC(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
SMILES canónico |
[H+].[H+].[H+].[H+].C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)N(CC(=O)[O-])CC(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


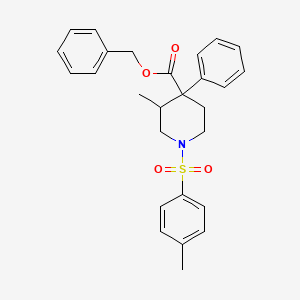
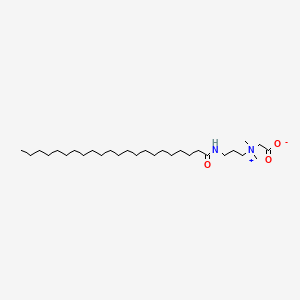

![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)
